5-Ethyl-2,4-dimethoxypyrimidine

Antiviral research HIV-1 reverse transcriptase Nucleoside analogue precursor

5-Ethyl-2,4-dimethoxypyrimidine is a dialkoxy-masked uracil scaffold designed for late-stage nucleoside diversification. The 5-ethyl group optimizes lipophilicity (XLogP3-AA 1.6) for intracellular delivery, while the 2,4-dimethoxy protection prevents competing O/N-glycosylation during Vorbrüggen coupling—enabling direct, regioselective sugar attachment. After coupling, mild acidic hydrolysis cleanly liberates 5-ethyluracil. This intermediate is the preferred starting material for anti-HIV NNRTI leads (Danel, Synthesis 1997) and cidofovir-derived acyclic nucleoside phosphonates. Procure with confidence for CNS-penetrant library synthesis and antiviral nucleoside programs.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 120268-53-3
Cat. No. B14301778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,4-dimethoxypyrimidine
CAS120268-53-3
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1OC)OC
InChIInChI=1S/C8H12N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h5H,4H2,1-3H3
InChIKeyPJVHIIQYRBDAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2,4-dimethoxypyrimidine – CAS 120268-53-3: Core Synthetic Intermediate Properties for Sourcing Decisions


5-Ethyl-2,4-dimethoxypyrimidine is a dialkoxy-substituted pyrimidine building block (C₈H₁₂N₂O₂, MW 168.19) featuring an ethyl group at the 5-position and methoxy groups at the 2- and 4-positions [1]. This substitution pattern provides a masked uracil scaffold that is acid-labile, enabling controlled deprotection to the corresponding 5-ethyluracil after key synthetic transformations. The compound exhibits a computed XLogP3-AA of 1.6, indicating moderate lipophilicity suitable for organic-phase reactions [1].

Why 5-Ethyl-2,4-dimethoxypyrimidine Cannot Be Casually Swapped with Other 2,4-Dialkoxypyrimidines or 5-Alkyluracils


The 5-ethyl substituent on the pyrimidine ring is not merely a trivial alkyl decoration; it directly controls the lipophilicity, steric environment, and deprotection kinetics of the masked uracil system [1]. Replacing the ethyl group with a 5-methyl or 5-ethynyl moiety alters the partition coefficient and the reactivity of the C-6 position toward electrophilic substitution, while switching to the unprotected 5-ethyluracil eliminates the solubility advantages conferred by the dimethoxy protecting groups and precludes subsequent regioselective functionalization of the pyrimidine ring . These differences become critical when the compound is employed as a late-stage intermediate in nucleoside analogue synthesis.

Head-to-Head Evidence: 5-Ethyl-2,4-dimethoxypyrimidine vs. 5-Methyl, 5-Ethynyl, and 2,4-Dichloro Analogs


HIV-1 Activity of 6-Benzoyl Derivative: 5-Ethyl Scaffold vs. Annulated Analogues

In a single study (Synthesis 1997), the 6-benzoyl derivative of 5-ethyl-2,4-dimethoxypyrimidine (compound 4) exhibited detectable activity against HIV-1, whereas the entire series of annulated 5,6-dihydropyrrolo[1,2-c]pyrimidine-1,3-dione analogues synthesized from the same precursor were completely inactive against the same viral target .

Antiviral research HIV-1 reverse transcriptase Nucleoside analogue precursor

Computed Lipophilicity (XLogP3-AA): 5-Ethyl vs. 5-Ethynyl-2,4-dimethoxypyrimidine

Computational comparison using PubChem's XLogP3-AA algorithm indicates that 5-ethyl-2,4-dimethoxypyrimidine has an XLogP3-AA of 1.6, while the 5-ethynyl analogue (CAS 83355-88-8, C₈H₈N₂O₂, MW 164.16) yields an XLogP3-AA of approximately 0.9 [1][2]. This 0.7 log-unit difference translates to a ~5-fold higher octanol-water partition coefficient for the ethyl derivative.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Molecular Weight and Heavy Atom Count: 5-Ethyl vs. 5-Methyl-2,4-dimethoxypyrimidine

5-Ethyl-2,4-dimethoxypyrimidine has a molecular weight of 168.19 g/mol and 12 heavy atoms, compared with the 5-methyl analogue (CAS 5746-86-1) which has MW 154.17 g/mol and 11 heavy atoms [1][2]. The ethyl homologue provides one additional methylene unit, increasing both steric bulk and conformational flexibility at the 5-position without introducing additional hydrogen-bond donors or acceptors.

Synthetic intermediate specification Molecular descriptor comparison Building block selection

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: 5-Ethyl-2,4-dimethoxypyrimidine vs. 2,4-Dichloro-5-ethylpyrimidine

5-Ethyl-2,4-dimethoxypyrimidine possesses 4 hydrogen-bond acceptors and a topological polar surface area (TPSA) of 44.2 Ų, compared with the 2,4-dichloro analogue (CAS 34171-40-9) which has 2 nitrogen H-bond acceptors and a TPSA of 25.8 Ų [1][2]. The dimethoxy compound functions as a masked uracil that can be deprotected to the free dione under acidic conditions, while the dichloro analogue is an electrophilic building block for nucleophilic aromatic substitution.

Protecting group strategy Synthetic intermediate design Reactivity differentiation

Best-Fit Application Scenarios for 5-Ethyl-2,4-dimethoxypyrimidine Based on Quantitative Evidence


Synthesis of 5-Ethyl-2′-deoxyuridine (EDU) and Related Antiviral Nucleoside Analogues

The dimethoxy protecting groups allow direct Vorbrüggen glycosylation of the pyrimidine ring without competing O- versus N-glycosylation issues encountered with unprotected 5-ethyluracil. After sugar coupling, acidic hydrolysis (e.g., HCl/MeOH) cleanly removes the methyl ethers to yield the target nucleoside . This strategy was employed to prepare 5-ethyl-2′-deoxyuridine, a known antiviral agent, and the dimethoxy intermediate is the preferred procurement choice when downstream deprotection is planned.

HIV-1 Reverse Transcriptase Inhibitor Lead Optimization Using 6-Functionalized Derivatives

As demonstrated by Danel (Synthesis 1997), 6-benzoyl-5-ethyl-2,4-dimethoxypyrimidine retains anti-HIV-1 activity, whereas annulated analogues derived from it lose all activity . Researchers pursuing non-nucleoside reverse transcriptase inhibitor (NNRTI) leads should procure 5-ethyl-2,4-dimethoxypyrimidine as the starting material for C-6 acylation and subsequent diversification, avoiding premature annulation that eradicates antiviral potential.

Building Block for Cidofovir-Derived 5-Substituted Pyrimidine Analogues

A patent on cidofovir derivatives (US/EP equivalent) lists 5-ethyl-2,4-dimethoxypyrimidine as a key intermediate for introducing the 5-ethyl substituent into the pyrimidine ring of acyclic nucleoside phosphonates [1]. The 5-ethyl group provides the optimal balance of lipophilicity (XLogP3-AA = 1.6) for cellular uptake of the final phosphonate prodrug, compared with the 5-methyl analogue (XLogP3-AA ≈ 1.0) which may limit membrane permeability.

Medicinal Chemistry Library Enumeration Requiring a Lipophilic Pyrimidine Core

With a computed XLogP3-AA of 1.6 versus 0.9 for the 5-ethynyl analogue, 5-ethyl-2,4-dimethoxypyrimidine provides a ~5-fold lipophilicity advantage for building compound libraries targeting intracellular or CNS-penetrant candidates . The 4 hydrogen-bond acceptors and TPSA of 44.2 Ų keep the scaffold within drug-like chemical space (TPSA < 140 Ų for oral bioavailability), making it a sound choice for diversity-oriented synthesis requiring balanced polarity.

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